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Cat. No.: B1587066 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis

of 5-Propylisoxazole-3-carboxylic acid, a key heterocyclic compound with applications in

medicinal chemistry and drug development.[1][2] This document is intended for researchers,

scientists, and professionals in the field of drug development, offering both theoretical insights

and practical protocols for the characterization of this molecule using Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction: The Significance of 5-Propylisoxazole-
3-carboxylic Acid
Isoxazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of

biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][3]

The specific substitution pattern of 5-Propylisoxazole-3-carboxylic acid, featuring a propyl

group and a carboxylic acid moiety on the isoxazole ring, makes it a valuable scaffold for the

synthesis of novel therapeutic agents. Accurate and thorough spectroscopic characterization is

paramount to confirm its molecular structure, assess its purity, and understand its chemical

behavior, which are critical steps in the drug discovery pipeline.

Molecular Structure and Spectroscopic Correlation
A foundational understanding of the molecular structure of 5-Propylisoxazole-3-carboxylic
acid is essential for the interpretation of its spectroscopic data. The numbering of the atoms, as
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illustrated in the diagram below, will be used consistently throughout this guide for the

assignment of spectroscopic signals.

Caption: Molecular structure and atom numbering of 5-Propylisoxazole-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 5-Propylisoxazole-3-carboxylic acid, both ¹H and ¹³C NMR provide diagnostic

signals that confirm the presence and connectivity of the propyl group, the isoxazole ring, and

the carboxylic acid.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 5-Propylisoxazole-3-carboxylic acid is expected to show distinct

signals for the propyl chain protons, the isoxazole ring proton, and the acidic proton of the

carboxyl group. The chemical shifts are influenced by the electronic environment of each

proton.

Expected ¹H NMR Data:

Proton Assignment
Expected Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-11 (CH₃) 0.9 - 1.1 Triplet (t) 7-8

H-10 (CH₂) 1.6 - 1.8 Sextet (sxt) 7-8

H-9 (CH₂) 2.7 - 2.9 Triplet (t) 7-8

H-4 (CH) 6.5 - 6.7 Singlet (s) -

COOH 10 - 13 Broad Singlet (br s) -

The acidic proton of the carboxylic acid typically appears as a broad singlet at a very downfield

region (δ 10-13 ppm), although this signal can be concentration-dependent and may exchange

with deuterium in solvents like D₂O.[4][5]

¹³C NMR Spectroscopy
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In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is a key diagnostic signal,

typically resonating in the downfield region.[6] The carbons of the isoxazole ring and the propyl

chain will have characteristic chemical shifts.

Expected ¹³C NMR Data:

Carbon Assignment Expected Chemical Shift (δ, ppm)

C-11 (CH₃) 13 - 15

C-10 (CH₂) 20 - 25

C-9 (CH₂) 28 - 32

C-4 (CH) 100 - 105

C-3 (C) 155 - 160

C-5 (C) 170 - 175

C-6 (COOH) 160 - 165

Experimental Protocol for NMR Spectroscopy
A standardized protocol ensures the acquisition of high-quality NMR data.

Instrumentation: NMR spectra are typically recorded on spectrometers operating at

frequencies of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.[7]

Sample Preparation: Dissolve 5-10 mg of 5-Propylisoxazole-3-carboxylic acid in

approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Tetramethylsilane (TMS) is commonly used as an internal standard.[8]

Data Acquisition:

For ¹H NMR, acquire the spectrum using a sufficient number of scans to obtain a good

signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

Sample Preparation

Data Acquisition

Data Processing & Analysis

Weigh 5-10 mg of Sample Add 0.6 mL Deuterated Solvent Vortex to Dissolve Transfer to NMR Tube Insert Sample into Spectrometer Tune and Shim

Acquire ¹H Spectrum

Acquire ¹³C Spectrum

Fourier Transform, Phasing, Baseline Correction Integrate Peaks and Calibrate Assign Signals Interpret Spectrum

Click to download full resolution via product page

Caption: A typical experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. For 5-Propylisoxazole-3-carboxylic acid, key

absorptions are expected for the O-H and C=O bonds of the carboxylic acid, as well as

vibrations associated with the isoxazole ring.

Expected IR Absorption Bands:

Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

O-H (Carboxylic Acid) 2500 - 3300 Broad, Strong

C-H (Alkyl) 2850 - 3000 Medium

C=O (Carboxylic Acid) 1700 - 1725 Strong

C=N (Isoxazole) 1600 - 1650 Medium

C=C (Isoxazole) 1450 - 1550 Medium

N-O (Isoxazole) 1300 - 1400 Medium
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The O-H stretch of the carboxylic acid is typically very broad due to hydrogen bonding.[5][9]

The stretching vibrations of the isoxazole ring are also characteristic.[1][10]

Experimental Protocol for IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is commonly used.

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory, or as a KBr pellet.

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify

the functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity and structure.

For 5-Propylisoxazole-3-carboxylic acid (Molecular Formula: C₇H₉NO₃, Molecular Weight:

155.15 g/mol ), the mass spectrum is expected to show a molecular ion peak ([M]⁺) or a

protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used.

Expected Fragmentation Pattern:

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-

OH, 17 amu) and the carboxyl group (-COOH, 45 amu).[4][11] Alpha-cleavage next to the

carbonyl group is also a common fragmentation route.[12][13]

Expected Key Fragments:
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m/z Fragment

155 [M]⁺

138 [M-OH]⁺

110 [M-COOH]⁺

Experimental Protocol for Mass Spectrometry
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI, or Electron Ionization - EI) is used.

Sample Preparation: The sample is typically dissolved in a suitable solvent (e.g., methanol or

acetonitrile) at a low concentration.

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-

charge ratios of the resulting ions are measured.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and

characteristic fragment ions.

Conclusion
The comprehensive spectroscopic analysis of 5-Propylisoxazole-3-carboxylic acid using

NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure.

The data and protocols presented in this guide serve as a valuable resource for scientists

engaged in the synthesis, characterization, and application of this important class of

heterocyclic compounds. Adherence to rigorous experimental procedures and a thorough

understanding of spectroscopic principles are essential for ensuring the quality and integrity of

the data, which ultimately underpins the advancement of drug discovery and development

programs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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